molecular formula C14H15N3O3 B2366650 1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid CAS No. 1174311-09-1

1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid

Cat. No. B2366650
CAS RN: 1174311-09-1
M. Wt: 273.292
InChI Key: AWCKZXFFNDCEGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are some related compounds mentioned in the literature, but the specific synthesis of “1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid” is not detailed .


Molecular Structure Analysis

The molecular structure analysis of the compound was not found in the search results .


Chemical Reactions Analysis

While there are mentions of reactions involving similar compounds, the specific chemical reactions involving “1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid” are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid” are not available in the search results .

Scientific Research Applications

Chemical Synthesis and Compound Formation

  • This compound has been studied in the context of experimental and quantum-chemical calculations, focusing on its transformation into various pyrazole-3-carboxamides and -3-carboxylate derivatives. This transformation process yields good results and has been analyzed through NMR, IR spectroscopy, and elemental analyses (Yıldırım, Kandemirli & Akçamur, 2005).

Structural and Spectral Investigations

  • Structural and spectral characteristics of similar pyrazole carboxylic acid derivatives have been extensively studied. These studies involve experimental and theoretical approaches, including NMR and IR spectroscopy, X-ray diffraction, and density functional theory calculations. Such investigations provide insights into the molecular structure and electronic properties of these compounds (Viveka et al., 2016).

Synthesis of Novel Derivatives

  • Research has also focused on the synthesis of various novel derivatives from pyrazole carboxylic acids. These include the synthesis of isoxazole-carboxamides and pyrazolyl-carbonyl isoxazoles, demonstrating the versatility of pyrazole carboxylic acids in creating a range of chemical structures with potential applications in different fields (Martins et al., 2002).

Experimental and Theoretical Mechanistic Studies

  • Experimental and theoretical studies have been conducted to understand the reaction mechanisms involving pyrazole carboxylic acids. These studies use spectroscopic data and theoretical methods like RHF to elucidate the pathways and intermediates in these reactions (Yıldırım & Kandemirli, 2006).

Antifungal Activity

  • Some derivatives of pyrazole carboxylic acids have been synthesized and tested for antifungal activity. This includes studies on the structure-activity relationships of these compounds, providing insights into their potential as antifungal agents (Du et al., 2015).

Coordination Chemistry

  • Pyrazole carboxylic acid derivatives have been used in the synthesis of coordination complexes with metals such as copper and cobalt. These complexes have interesting structural properties and potential applications in materials science (Radi et al., 2015).

Antibacterial Properties

  • Some pyrazole derivatives have been evaluated for their antibacterial activities. This research contributes to the understanding of the potential of these compounds in medicinal chemistry (Maqbool et al., 2014).

Modified Synthesis Techniques

  • Studies on modified synthesis methods for pyrazole carboxylic acid derivatives have been explored. These methods aim to improve the efficiency and yield of these compounds, which is significant for their practical applications (Khan et al., 2005).

Catalytic Applications

  • Pyrazole derivatives have been investigated for their potential as catalysts in chemical reactions. This includes the study of oxidation reactions using copper(II) complexes derived from pyrazole compounds (Maurya & Haldar, 2020).

Mechanism of Action

The mechanism of action for “1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid” is not mentioned in the search results .

properties

IUPAC Name

1-methyl-5-(3-phenylpropanoylamino)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-17-12(9-11(16-17)14(19)20)15-13(18)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCKZXFFNDCEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)NC(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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